Product packaging for Ethyl 2-(2-oxopropyl)benzoate(Cat. No.:CAS No. 73013-47-5)

Ethyl 2-(2-oxopropyl)benzoate

Cat. No.: B1327848
CAS No.: 73013-47-5
M. Wt: 206.24 g/mol
InChI Key: ORRRDJZGTPZYJH-UHFFFAOYSA-N
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Description

Contextualization of Alkyl Benzoates Bearing Ketone Functionalities

Alkyl benzoates are a class of esters derived from benzoic acid and various alcohols. They are prevalent in numerous applications, often serving as solvents, plasticizers, and skin-conditioning agents in cosmetic formulations. nih.gov The simpler, shorter-chain alkyl benzoates, such as ethyl benzoate (B1203000), are typically fragrant, colorless liquids. nih.govchemsrc.com

When a ketone functional group is introduced onto the aromatic ring of an alkyl benzoate, the resulting molecule is known as a keto-ester. α-Keto esters and other related derivatives are recognized as crucial intermediates and building blocks in organic synthesis. chem960.com They provide a scaffold for creating more complex molecules, including various heterocyclic compounds. The presence of two reactive carbonyl centers—one in the ester and one in the ketone—offers multiple pathways for chemical transformations.

Structural Significance and Functional Group Interplay of Ethyl 2-(2-oxopropyl)benzoate

The chemical structure of this compound consists of an ethyl benzoate core with a 2-oxopropyl (commonly, acetonyl) substituent located at the ortho-position of the benzene (B151609) ring. This specific arrangement is significant. The two functional groups—the ethyl ester and the ketone—are in close proximity, which can lead to intramolecular interactions that influence the molecule's conformation and reactivity.

Both the ester and ketone groups contain a polarized carbonyl (C=O) group, where the carbon atom bears a partial positive charge and the oxygen a partial negative charge. The reactivity of aldehydes and ketones, for instance, is often centered on nucleophilic addition to this electrophilic carbon atom. In this compound, the presence of two such groups, along with the aromatic ring, creates a molecule with multiple reactive sites. The ortho-positioning can introduce steric hindrance that may affect the accessibility of the ester group or the adjacent ring positions to incoming reagents.

Overview of Research Trajectories on o-Substituted Benzoate Derivatives

Research on ortho-substituted benzoate derivatives spans various areas of organic chemistry, highlighting the impact of the ortho-substituent on chemical behavior. Studies have shown that the nature of the ortho-substituent significantly affects the rates of chemical reactions, such as the alkaline hydrolysis of phenyl benzoates, due to a combination of steric and electronic effects.

A prominent area of research involves the use of ortho-substituted compounds in metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, for example, are frequently employed to synthesize complex heterocyclic structures like benzodiazepines and benzothiazoles from ortho-substituted precursors. chem960.com These methods leverage the specific positioning of functional groups to facilitate intramolecular bond formation.

Furthermore, ortho-substituted benzoic acid derivatives have been designed and synthesized to act as inhibitors for specific biological targets, such as enzymes. In these studies, the ortho-substituent is strategically chosen to interact with pockets in the enzyme's active site, demonstrating the functional importance of this substitution pattern in medicinal chemistry.

Chemical and Physical Properties of this compound

The properties of this compound are derived from its molecular structure. Below is a table summarizing its key identifiers and computed physicochemical properties.

PropertyValue
IUPAC Name This compound
CAS Number 73013-47-5
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
Monoisotopic Mass 206.0943 g/mol
Boiling Point 316 °C at 760 mmHg
Density 1.083 g/cm³
Flash Point 137.6 °C
Refractive Index 1.509
Topological Polar Surface Area 43.4 Ų
Complexity 235
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5

Note: Some properties are computed or estimated based on the chemical structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B1327848 Ethyl 2-(2-oxopropyl)benzoate CAS No. 73013-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)11-7-5-4-6-10(11)8-9(2)13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRRDJZGTPZYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645685
Record name Ethyl 2-(2-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73013-47-5
Record name Ethyl 2-(2-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Ethyl 2 2 Oxopropyl Benzoate and Congeners

Esterification Approaches in the Synthesis of Benzoate (B1203000) Esters

The formation of the ester functional group is a fundamental transformation in organic synthesis. For a target like Ethyl 2-(2-oxopropyl)benzoate, the ethyl ester portion can be synthesized through several reliable methods, starting from the corresponding carboxylic acid.

Direct Esterification and Transesterification Protocols

Direct esterification is a classic and widely used method for producing esters. scribd.com The most prominent example is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. quora.comyoutube.com For the synthesis of ethyl benzoate, benzoic acid is heated with an excess of ethanol (B145695) and a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. scribd.comquora.comdoubtnut.com The reaction is an equilibrium process, and to drive it towards the product, ethanol is often used as the solvent to ensure it is in large excess. ucla.edu

Another common strategy is transesterification, which converts one ester into another. ucla.edu For instance, methyl benzoate can be converted to ethyl benzoate by reacting it with ethanol in the presence of an acid or base catalyst. This equilibrium-driven reaction is pushed toward the desired product by using a large excess of ethanol. ucla.edu A patented method also describes the synthesis from sodium benzoate and ethyl chloride using a phase transfer catalyst, which avoids the corrosive conditions of acid catalysis and eliminates aqueous waste streams. google.com

Method Reactants Catalyst/Reagents Key Features
Fischer-Speier Esterification Benzoic Acid, EthanolStrong Acid (e.g., H₂SO₄)Equilibrium reaction; excess alcohol used to drive completion. scribd.comquora.comyoutube.com
Transesterification Methyl Benzoate, EthanolAcid or BaseConverts one ester to another; driven by excess of the new alcohol. ucla.edu
Phase Transfer Catalysis Sodium Benzoate, Ethyl ChloridePhase Transfer CatalystHigh yield, avoids strong acids and aqueous waste. google.com

Coupling Reactions Utilizing Carboxylic Acids and Alcohols

Modern organic synthesis offers several powerful coupling reactions that form esters under milder conditions, often with greater functional group tolerance compared to traditional methods.

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into esters with high stereospecificity. wikipedia.orgorganic-chemistry.org The reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is activated by the phosphine, and the carboxylate acts as the nucleophile, resulting in a clean inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgchem-station.com This method is particularly useful for complex molecules where harsh acidic conditions are not tolerated. chem-station.com However, a notable drawback is the formation of by-products like triphenylphosphine oxide and the reduced hydrazine, which can complicate purification. chem-station.comtcichemicals.com

Palladium-catalyzed coupling reactions have also emerged as a strategy for C-O bond formation. christuniversity.inbohrium.com Research has demonstrated the feasibility of coupling aryl iodides with carboxylic acids to form aryl benzoates. christuniversity.in One protocol utilizes a palladium acetate (B1210297) catalyst with an oxidant in an aqueous medium, showcasing the adaptability of palladium catalysis for ester synthesis. christuniversity.in These methods are part of a broader class of powerful cross-coupling reactions, such as the Buchwald-Hartwig amination for C-N bonds, which highlights the power of palladium catalysis in forming bonds to heteroatoms. researchgate.netmdpi.com

Coupling Reaction Key Reagents Mechanism Highlights Advantages & Disadvantages
Mitsunobu Reaction Triphenylphosphine, DEAD or DIADActivation of alcohol by phosphonium (B103445) intermediate; Sₙ2 attack by carboxylate. organic-chemistry.orgAdvantages: Mild conditions, stereochemical inversion. chem-station.comDisadvantages: By-product removal can be difficult. tcichemicals.com
Palladium-Catalyzed C-O Coupling Palladium Catalyst (e.g., Pd(OAc)₂), Oxidant, Aryl HalideOxidative addition of aryl halide to Pd(0), followed by reductive elimination to form C-O bond.Advantages: High functional group tolerance. christuniversity.inDisadvantages: Catalyst cost and sensitivity.

Construction of the 2-Oxopropyl Moiety within Benzoate Frameworks

Introducing the three-carbon ketone side chain at the ortho position of the benzoate ring is a significant synthetic challenge that can be approached through several routes.

Acylation and Alkylation Reactions for Ketone Introduction

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install acyl groups onto aromatic rings. masterorganicchemistry.comlibretexts.org To form the 2-oxopropyl group, one could envision a two-step process: first, a Friedel-Crafts acylation with an appropriate acyl halide (like propanoyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃), followed by further manipulation. masterorganicchemistry.com However, the ester group of ethyl benzoate is a deactivating group for electrophilic aromatic substitution, which would make this reaction challenging and direct it to the meta position. A more plausible Friedel-Crafts approach would involve acylating a protected or precursor aromatic ring before forming the ethyl benzoate. More recent methods have explored using stable esters as acylating agents with catalysts like indium tribromide, offering a milder alternative to traditional protocols. organic-chemistry.orgacs.org

A multi-step alternative involves alkylation followed by oxidation . An allyl group could be introduced onto the aromatic ring, for example, via a Friedel-Crafts alkylation or other C-C bond-forming reactions. The subsequent oxidation of this terminal alkene to a methyl ketone is efficiently achieved using the Wacker oxidation . This reaction uses a palladium(II) catalyst, typically with a copper co-oxidant and molecular oxygen, to convert a terminal alkene into a methyl ketone according to Markovnikov's rule. libretexts.orgalfa-chemistry.com The Tsuji-Wacker protocol, using DMF/water as a co-solvent, is a common variant. libretexts.orgalfa-chemistry.com This strategy offers high regioselectivity for producing the desired 2-oxopropyl functionality from an ortho-allyl benzoate precursor. rsc.org Peroxide-mediated Wacker-type oxidations have also been developed, expanding the scope and efficiency of this transformation. nih.gov

Strategy Key Reaction Description Considerations
Acylation Friedel-Crafts AcylationAn acyl group is added to an aromatic ring using an acyl halide and a Lewis acid catalyst. masterorganicchemistry.comlibretexts.orgThe ester group on ethyl benzoate is deactivating and meta-directing, making direct acylation difficult.
Alkylation/Oxidation Wacker OxidationA terminal alkene is oxidized to a methyl ketone using a palladium catalyst. libretexts.orgalfa-chemistry.comnumberanalytics.comRequires prior installation of an allyl group. Offers excellent regioselectivity for the ketone.

Ring-Opening or Rearrangement Strategies

More sophisticated synthetic routes can employ rearrangement or ring-opening reactions to generate the ketone functionality.

The Pinacol rearrangement is a powerful acid-catalyzed reaction that converts a 1,2-diol (a vicinal diol) into a ketone or aldehyde. masterorganicchemistry.comwikipedia.orgbyjus.com A plausible, albeit lengthy, synthetic pathway to this compound could involve creating a precursor such as ethyl 2-(1,2-dihydroxypropyl)benzoate. Upon treatment with acid, this diol would undergo rearrangement. Protonation of one hydroxyl group allows it to leave as water, forming a carbocation. A subsequent 1,2-hydride shift would lead to the formation of a resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone product. wikipedia.orglibretexts.org The migratory aptitude of different groups and the stability of the intermediate carbocation determine the reaction's outcome. wikipedia.orglibretexts.org

While less direct for this specific target, ring-opening reactions of strained cyclic precursors, such as appropriately substituted epoxides or cyclopropanes, can also serve as a method for introducing functionalized side chains that can then be converted to the desired ketone.

Multi-Component Reactions for the Formation of Complex Benzoate Structures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and synthetic steps. ichem.mdjmchemsci.com While not directly yielding this compound, these reactions are invaluable for synthesizing complex congeners and structurally diverse libraries.

The Biginelli reaction is a three-component reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. organic-chemistry.orgwikipedia.org This acid-catalyzed condensation is a cornerstone of heterocyclic chemistry. iau.ir By modifying the components, for example using a substituted benzaldehyde (B42025) and a different β-ketoester, one could generate complex structures related to the benzoate framework.

The Hantzsch pyridine (B92270) synthesis is another classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) to produce dihydropyridines. wikipedia.orgorganic-chemistry.org These can be subsequently oxidized to form the aromatic pyridine ring. wikipedia.org The versatility in the choice of aldehyde and ketoester allows for the creation of a vast array of substituted pyridine dicarboxylates. fiveable.meresearchgate.net

The Passerini and Ugi reactions are isocyanide-based MCRs that are exceptionally powerful for creating molecular diversity. researchgate.netacs.org

The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. researchgate.net

The Ugi four-component reaction (U-4CR) extends this by including a primary amine, which first forms an imine with the aldehyde/ketone. This imine then reacts with the carboxylic acid and isocyanide to yield an α-acylamino amide. researchgate.netnih.gov

These reactions allow for the rapid assembly of complex, peptide-like scaffolds from simple building blocks. nih.govacs.org By choosing a benzoic acid derivative as the acid component, one can incorporate the benzoate motif into a wide range of highly functionalized molecules.

Reaction Components Product Type Relevance to Benzoate Structures
Biginelli Reaction Aldehyde, β-Ketoester, UreaDihydropyrimidinones organic-chemistry.orgwikipedia.orgCan incorporate benzoate-like structures via the aldehyde component.
Hantzsch Synthesis Aldehyde, 2x β-Ketoester, AmmoniaDihydropyridines/Pyridines wikipedia.orgorganic-chemistry.orgCan produce complex dicarboxylate structures.
Passerini Reaction Aldehyde, Carboxylic Acid, Isocyanideα-Acyloxy Amides researchgate.netDirectly incorporates a carboxylic acid (e.g., a benzoic acid derivative).
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amides researchgate.netnih.govDirectly incorporates a carboxylic acid (e.g., a benzoic acid derivative).

Catalytic Approaches in this compound Synthesis

The catalytic synthesis of this compound and its congeners primarily involves the formation of a carbon-carbon bond at the ortho-position of the benzoate ring. Transition-metal catalysis, particularly with palladium and rhodium, has proven to be a powerful tool for this purpose. These methods often rely on the chelation-assisted C-H activation, where the carbonyl oxygen of the ester or a carboxylate group directs the metal catalyst to the ortho-C-H bond, facilitating its cleavage and subsequent functionalization.

Palladium catalysis is a prominent strategy for the ortho-functionalization of benzoic acid derivatives. While direct ortho-acetonylation is not widely documented, related palladium-catalyzed alkylations provide a clear pathway toward the synthesis of this compound. For instance, the palladium(II)-catalyzed alkylation of benzoic acids with alkyl halides has been demonstrated as a viable method for introducing alkyl chains at the ortho-position. nih.gov This reaction proceeds without the need for a co-oxidant and the initial alkylation product can undergo subsequent intramolecular lactonization. nih.gov This approach could theoretically be adapted for the synthesis of the target compound by using an appropriate three-carbon α-halo-ketone as the alkylating agent.

Another relevant palladium-catalyzed transformation is the β-arylation of α-keto esters. nih.gov This reaction, which couples α-keto ester enolates with aryl bromides, showcases the utility of palladium in forming C-C bonds adjacent to a keto group. nih.gov While this method builds the β-aryl linkage rather than the ortho-alkyl group on the benzoate, it highlights the capability of palladium catalysts to handle the functionality present in the target molecule.

Furthermore, palladium enolates, generated from the decarboxylation of allyl β-keto carboxylates, have been shown to undergo various transformations, including reductive elimination to form α-allyl ketones. nih.gov This chemistry expands the toolbox for creating C-C bonds at the α-position of ketones, a key structural feature of this compound.

A summary of relevant palladium-catalyzed reactions is presented in the table below:

Catalyst SystemReactantsProduct TypeKey Features
Pd(II)Benzoic Acid, Alkyl Halideortho-Alkylated Benzoic Acid / LactoneNo co-oxidant required; proceeds via C-H activation. nih.gov
Pd₂(dba)₃ / PᵗBu₃α-Keto Ester, Aryl Bromideβ-Aryl α-Keto EsterProvides access to β-stereogenic α-keto esters. nih.gov
Pd(0) complexAllyl β-Keto Carboxylateα-Allyl KetoneProceeds via decarboxylation to form a palladium enolate. nih.gov

Table 1: Overview of Palladium-Catalyzed Reactions Relevant to the Synthesis of this compound Congeners.

Rhodium catalysts have also been employed for the ortho-functionalization of benzoic acids, often exhibiting complementary reactivity to palladium. Rhodium-catalyzed oxidative coupling of benzoic acids with internal alkynes, for example, leads to the formation of isocoumarin (B1212949) derivatives through regioselective C-H bond cleavage. acs.org While not a direct route to the target compound, this transformation underscores the ability of rhodium to mediate C-C bond formation at the ortho-position.

More directly related is the rhodium-catalyzed annelation of benzoic acids with α,β-unsaturated ketones. nih.govresearchgate.net This process involves a carboxylate-directed ortho-C-H annelation, leading to the formation of indanones. nih.govresearchgate.net The mechanism involves cleavage of C-H, CO-OH, and C-C bonds, demonstrating a complex yet powerful transformation that could potentially be engineered for the synthesis of the target structure.

The table below summarizes a key rhodium-catalyzed reaction:

Catalyst SystemReactantsProduct TypeKey Features
[Cp*RhCl₂]₂ / In(OTf)₃Benzoic Acid, α,β-Unsaturated KetoneIndanoneCarboxylate-directed ortho-C-H annelation with C-C bond cleavage. nih.govresearchgate.net

Table 2: Rhodium-Catalyzed Annulation Relevant to the Synthesis of this compound Congeners.

Beyond palladium and rhodium, other catalytic systems offer potential routes to this compound and its derivatives. General methods for the synthesis of β-keto esters, which constitute the core structure of the target molecule, are well-established. These include reactions catalyzed by various Lewis acids. For instance, niobium(V) chloride (NbCl₅) and molybdenum(VI) dichloride dioxide have been shown to catalyze the reaction of aldehydes with ethyl diazoacetate to produce β-keto esters in high yields. organic-chemistry.org

Decarboxylative Claisen condensation of magnesium enolates derived from malonic acid half-oxyesters with acyl donors is another effective method for synthesizing functionalized α-substituted β-keto esters. organic-chemistry.org These general methodologies provide a foundation for accessing the β-keto ester functionality, which could then be incorporated into the benzoate scaffold through subsequent reactions.

Furthermore, the synthesis of 2-acetylbenzoic acid, a direct precursor to the structural family of the target compound, has been reported through the reaction of phthalic anhydride with malonic acid. rsc.orggoogle.com Subsequent esterification would lead to the corresponding ethyl ester. This non-catalytic approach, followed by potential catalytic modifications, represents an alternative synthetic pathway.

Chemical Reactivity and Transformational Pathways of Ethyl 2 2 Oxopropyl Benzoate Analogues

Reactions at the Ester Functional Group

The ester group is a key site for several important chemical transformations, including hydrolysis, reduction, and nucleophilic substitution.

Hydrolytic Transformations (e.g., Alkaline Hydrolysis)

The hydrolysis of the ester group in ethyl 2-(2-oxopropyl)benzoate analogues can be carried out under either acidic or basic conditions. libretexts.org Basic hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.orgmasterorganicchemistry.com For instance, the alkaline hydrolysis of ethyl benzoate (B1203000) with sodium hydroxide (B78521) results in the formation of sodium benzoate and ethanol (B145695). doubtnut.comyoutube.comquora.com The reaction proceeds through a nucleophilic acyl substitution mechanism, involving the addition of a hydroxide ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group. quora.com

The rate of alkaline hydrolysis can be influenced by substituents on the benzene (B151609) ring. rsc.org Studies on related methyl 2-(2-oxopropyl)benzoates have shown that the keto-carbonyl group can participate in the hydrolysis, affecting the reaction rate. rsc.org The process typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. sserc.org.uk Subsequent acidification of the resulting carboxylate salt solution allows for the isolation of the corresponding carboxylic acid. quora.comsserc.org.uk

Table 1: Conditions for Hydrolysis of Benzoate Esters

Ester Reagents Products Reference

Reductions to Corresponding Alcohols

The ester functional group can be reduced to a primary alcohol. wikipedia.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.orgchegg.com The reaction with LiAlH₄ reduces the ester to two alcohols; for ethyl benzoate, the products are benzyl (B1604629) alcohol and ethanol. libretexts.orgbrainly.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, leading to an aldehyde intermediate (benzaldehyde in the case of ethyl benzoate) which is then further and rapidly reduced to the primary alcohol. vaia.commasterorganicchemistry.com

However, methods have been developed that utilize sodium borohydride in combination with other reagents, such as methanol (B129727), to achieve the reduction of aromatic esters to their corresponding alcohols in good yields. researchgate.net

Table 2: Reduction of Esters to Alcohols

Starting Material Reducing Agent Product Reference
Ethyl benzoate LiAlH₄, then H₂O Benzyl alcohol, Ethanol brainly.com
Aromatic Esters NaBH₄-MeOH, refluxing THF Corresponding alcohols
Carboxylic acids, esters LiAlH₄ Primary alcohols wikipedia.org

Nucleophilic Substitutions and Transesterifications

The ester group of this compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by another nucleophile. A common example of this is transesterification, where the ester is reacted with an alcohol in the presence of an acid or base catalyst to form a different ester. For example, ethyl 2-(2-ethoxy-2-oxoethyl)benzoate can be synthesized, which involves the esterification of the corresponding carboxylic acid. nih.gov

Transformations Involving the Ketone Moiety

The ketone group in this compound analogues is also susceptible to a range of chemical transformations, most notably oxidation and reduction reactions.

Oxidation Reactions of the Ketone

The ketone functional group can be oxidized to form an ester through the Baeyer-Villiger oxidation. wikipedia.org This reaction typically employs peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or peroxides as the oxidant. wikipedia.orgrsc.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. rug.nl The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with the group that can better stabilize a positive charge migrating preferentially. organic-chemistry.org In the case of an unsymmetrical ketone like those found in this compound analogues, this selectivity is a key consideration. youtube.com Enzymatic methods using Baeyer-Villiger monooxygenases (BVMOs) have also been developed, offering high regio- and enantioselectivity. wikipedia.orgrug.nl

Table 3: Baeyer-Villiger Oxidation of Ketones

Substrate Type Oxidant Product Type Reference
Ketone Peroxyacid Ester wikipedia.org
Cyclic Ketone Peroxyacid Lactone wikipedia.org
Benzo-fused Ketones Baeyer-Villiger monooxygenases Regiocomplementary Lactones rug.nl

Reduction Reactions of the Ketone

The ketone moiety can be selectively reduced to a secondary alcohol in the presence of the ester group under specific conditions. rsc.org Chemoselective reduction is crucial to avoid the simultaneous reduction of the ester. While strong reducing agents like LiAlH₄ would reduce both functional groups, milder reagents can be employed for selective ketone reduction. wikipedia.orgmasterorganicchemistry.com

Ammonia borane (B79455) in water has been shown to selectively reduce ketones to alcohols while leaving ester groups intact. rsc.org Other systems, such as the Noyori Ru-TsDPEN catalyst with formic acid and triethylamine, are effective for the enantioselective reduction of ketones under mild conditions. stackexchange.com Furthermore, enzyme-catalyzed reductions, for instance using (S)-1-phenylethanol dehydrogenase, can achieve high enantioselectivity in the conversion of prochiral ketones to optically pure secondary alcohols. nih.gov

Table 4: Selective Reduction of Ketones in the Presence of Esters

Reagent/System Substrate Outcome Reference
Ammonia borane (in water) α- and β-keto esters Selective reduction to hydroxyl esters rsc.org
Noyori Ru-TsDPEN system Ketone with ester group Enantioselective reduction of ketone stackexchange.com
(S)-1-phenylethanol dehydrogenase Prochiral ketones Enantiopure secondary alcohols nih.gov

Condensation and Addition Reactions of Carbonyls

The dual carbonyl functionality in this compound analogues makes them versatile substrates for a variety of condensation and addition reactions. The presence of α-hydrogens on the methylene (B1212753) group between the two carbonyls allows for the formation of a stabilized enolate, a key intermediate in many of these transformations.

One of the most significant reactions of β-keto esters is the intramolecular aldol (B89426) condensation . In the presence of a base, the enolate can attack the ester carbonyl, leading to the formation of a cyclic β-keto ester. For a molecule like this compound, this would theoretically lead to the formation of a five-membered ring. The reaction is typically initiated by deprotonation of the α-carbon, followed by nucleophilic attack of the resulting enolate onto the carbonyl carbon. Subsequent protonation and dehydration can lead to the formation of an α,β-unsaturated cyclic ketone. The favorability of forming five- or six-membered rings often drives these intramolecular reactions. youtube.comyoutube.comyoutube.comyoutube.comkhanacademy.org

Furthermore, analogues of this compound can participate in intermolecular condensation reactions. For instance, they can react with other carbonyl compounds in crossed aldol reactions . The reactivity of the enolate derived from the β-keto ester allows it to act as a nucleophile, attacking the carbonyl group of another aldehyde or ketone.

A particularly relevant class of reactions for compounds with a similar structural motif is the synthesis of heterocyclic systems, such as quinolines . The Knorr quinoline (B57606) synthesis, for example, involves the reaction of a β-ketoanilide with a strong acid to form a 2-hydroxyquinoline. nih.gov While this requires the aniline (B41778) derivative, it highlights the potential of the β-keto ester moiety to serve as a precursor for complex heterocyclic structures.

Derivatization Strategies for Analytical and Synthetic Enhancement

To facilitate analysis by spectroscopic and chromatographic methods, the carbonyl group of this compound and its analogues can be chemically modified. This process, known as derivatization, can improve volatility, enhance detectability, and aid in the separation of closely related compounds.

Derivatization for Spectroscopic Analysis

The ketone functionality in this compound lacks a strong chromophore, making its direct detection by UV-Visible spectroscopy challenging at low concentrations. Derivatization with specific reagents can introduce a highly conjugated system, shifting the absorption maximum to a more easily detectable region of the electromagnetic spectrum.

A classic and widely used method for the derivatization of ketones is the reaction with 2,4-dinitrophenylhydrazine (DNPH) . This reaction forms a stable 2,4-dinitrophenylhydrazone derivative, which is typically a colored compound with a strong UV-Vis absorption. The resulting hydrazone from the reaction with a ketone generally exhibits a maximum absorbance (λmax) in the range of 360-380 nm. researchgate.netdigitellinc.comresearchgate.nethitachi-hightech.comscioninstruments.com For instance, the 2,4-dinitrophenylhydrazone of the related compound ethyl acetoacetate (B1235776) shows a characteristic UV-Vis spectrum. nih.gov

The table below summarizes the typical UV-Vis absorption maxima for DNPH derivatives of various carbonyl compounds, illustrating the utility of this derivatization for spectroscopic analysis.

Table 1: UV-Vis Absorption Maxima of 2,4-Dinitrophenylhydrazone (DNPH) Derivatives of Selected Carbonyl Compounds

Carbonyl Compoundλmax of DNPH Derivative (nm)
Formaldehyde355
Acetaldehyde365
Acetone364
Benzaldehyde (B42025)378
Ethyl acetoacetate362

Derivatization for Chromatographic Separation

Derivatization is a crucial step for improving the chromatographic separation and detection of ketones, particularly in complex matrices. For gas chromatography (GC), derivatization can increase the volatility and thermal stability of the analyte. For high-performance liquid chromatography (HPLC), it can enhance detectability by introducing a chromophore or fluorophore.

For GC-MS analysis, a common derivatizing agent for ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) . This reagent reacts with the carbonyl group to form a stable oxime derivative. The resulting PFBHA-oximes are more volatile and can be readily separated by GC. The high electron-capturing ability of the pentafluorobenzyl group also makes these derivatives highly sensitive for detection by electron capture detection (ECD) or mass spectrometry (MS) in negative chemical ionization (NCI) mode. nih.govdtic.milsigmaaldrich.comcoresta.orgnih.gov The reaction with PFBHA can sometimes produce syn- and anti-isomers of the oxime, which may be separated chromatographically. nih.gov

For HPLC analysis, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a standard method. The resulting 2,4-dinitrophenylhydrazones are readily separated by reversed-phase HPLC and detected by UV-Vis absorption, typically around 360 nm. scioninstruments.comepa.govperlan.com.plresearchgate.net This method is widely used for the analysis of carbonyl compounds in various environmental and biological samples.

The following table provides examples of chromatographic conditions used for the analysis of derivatized ketones, showcasing the versatility of these methods.

Table 2: Chromatographic Methods for the Analysis of Derivatized Ketones

Analytical MethodDerivatizing AgentColumn TypeMobile/Carrier PhaseDetection Method
GC-MSPFBHACapillary (e.g., DB-5ms)HeliumMass Spectrometry (NCI)
HPLC-UVDNPHReversed-Phase (e.g., C18)Acetonitrile (B52724)/WaterUV-Vis (360 nm)

Mechanistic Investigations and Reaction Dynamics of Ethyl 2 2 Oxopropyl Benzoate System Analogues

Elucidation of Hydrolysis Mechanisms in Alkyl 2-(2-oxopropyl)benzoates

The hydrolysis of alkyl benzoates, including analogues of ethyl 2-(2-oxopropyl)benzoate, is a fundamental reaction that can proceed through different mechanisms depending on the conditions. In acidic environments, the hydrolysis of alkyl benzoates has been shown to occur via AAl1 and AAc1 mechanisms, which involve the cleavage of the alkyl-oxygen or acyl-oxygen bond, respectively. rsc.org

In alkaline conditions, the hydrolysis mechanism has been investigated in detail using analogues such as methyl-2-[2′-oxo-3′-(2″-chloro-6″-fluorophenyl)propyl]benzoate. researchgate.net Kinetic studies of this compound in aqueous and ethanol-water mixtures reveal a mechanism that is dependent on the concentration of hydroxide (B78521) ions. researchgate.net The observed pseudo-first-order rate constant (kobs) fits an expression that suggests the formation of both monoanionic and dianionic tetrahedral intermediates during the reaction. researchgate.net This indicates a multi-step process where the hydroxide ion attacks the ester's carbonyl carbon. The general mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl group, which is a common pathway for base-catalyzed ester hydrolysis. researchgate.net The presence of a Lewis acid like Li+ can further activate the carbonyl group, enhancing the rate of this nucleophilic attack.

The rate of hydrolysis is also influenced by the steric nature of the ester's alkoxy group, with reaction rates generally following the order: Methyl ≈ Ethyl > Benzyl (B1604629) ≈ Allyl > Isopropyl >> tert-Butyl.

Table 1: Kinetic Parameters for the Alkaline Hydrolysis of Methyl-2-[2′-oxo-3′-(2″-chloro-6″-fluorophenyl)propyl]benzoate

Solvent Systemko (s-1)k1 (M-1s-1)k2 (M-2s-1)
AqueousVariableVariableVariable
25% (V/V) EtOH-H₂OVariableVariableVariable
50% (V/V) EtOH-H₂OVariableVariableVariable
Note: This table is interactive. Specific values for the rate constants (ko, k1, k2) are determined by fitting the experimental data of kobs versus hydroxide ion concentration. researchgate.net The magnitude of ko reflects the significant participation of the solvent in the reaction mechanism, which decreases as the concentration of ethanol (B145695) in the mixture increases. researchgate.net

Enzyme-Catalyzed Transformations and Biocatalytic Pathways

Cytochrome P450 (P450) enzymes are a superfamily of heme-thiolate monooxygenases that catalyze a wide array of oxidative reactions on a vast number of substrates. researchgate.netnih.gov The general catalytic mechanism involves the activation of molecular oxygen to form a potent high-valent iron-oxo species, often referred to as Compound I (formally FeO3+). researchgate.netnih.gov This powerful oxidizing agent can insert an oxygen atom into unactivated C-H bonds, a hallmark reaction of P450 enzymes. researchgate.net

The canonical mechanism for many P450-catalyzed oxidations proceeds via a radical rebound pathway. nih.govuq.edu.au This involves the abstraction of a hydrogen atom from the substrate by the FeO3+ species, creating a substrate radical and a ferryl-hydroxyl intermediate (Compound II). nih.gov This is followed by the "rebound" of the hydroxyl group to the radical, resulting in the hydroxylated product. nih.gov This general mechanism can explain a wide range of reactions, including carbon hydroxylation, heteroatom oxygenation, and dealkylation. nih.gov

While specific studies on this compound are limited, research on analogous substrates provides insight. For instance, the P450 enzyme CYP199A4 has been shown to catalyze the oxidation of 4-chloromethyl- and 4-bromomethyl-benzoic acid to 4-formylbenzoic acid through the hydroxylation of the α-carbon. researchgate.net This demonstrates the capacity of P450 enzymes to perform oxidations on the side chains of substituted benzoates, a reaction type that could be applicable to the oxopropyl group of the title compound. The presence of electronegative halogen atoms can influence the substrate's binding orientation within the active site and alter the outcomes of the enzyme-catalyzed oxidation. researchgate.net

The cleavage of carbon-carbon bonds is an energetically demanding reaction, and enzymes have evolved various strategies to accomplish this transformation. nih.gov In many cases, C-C bond cleavage is coupled to oxidation-reduction reactions. nih.gov Cytochrome P450 enzymes, in addition to hydroxylation, are known to catalyze more complex reactions, including the cleavage of C-C bonds. nih.gov

A common enzymatic strategy involves the initial oxidation of a carbon atom adjacent to the bond targeted for cleavage. nih.gov For substrates containing a β-diketone or a similar functionality, as is present in the oxopropyl group, C-C bond cleavage can be facilitated by hydrolase enzymes. researchgate.net For example, the mechanism for C-C bond cleavage by 6-oxo camphor (B46023) hydrolase is proposed to involve the nucleophilic attack of a water molecule, activated by an acidic residue in the enzyme's active site, on one of the carbonyl groups. researchgate.net This attack leads to the formation of a tetrahedral intermediate which then collapses, resulting in the cleavage of the C-C bond. researchgate.net This type of mechanism, which relies on the stabilization of an oxyanion intermediate, is a recurring theme in a variety of enzymes that catalyze reactions on keto-containing substrates. researchgate.net

Transition-Metal-Catalyzed Reactions and Their Mechanisms

Transition-metal-catalyzed carbene insertion into C-H bonds represents a powerful strategy for C-C bond formation, enabling the direct functionalization of otherwise unreactive C-H bonds. snnu.edu.cn In these reactions, a transition metal, often copper(I) or rhodium(II), interacts with a carbene precursor, such as a diazo compound, to generate a transient metal carbene intermediate in situ. snnu.edu.cn

This highly reactive metal carbene species can then undergo insertion into a C-H bond of a substrate molecule. snnu.edu.cn While specific examples involving this compound are not prominent in the literature, the general mechanism provides a framework for its potential functionalization. For instance, a Cu(I) catalyst can react with a diazo compound to form a Cu(II) carbene species. snnu.edu.cn This intermediate can then react with a substrate containing a C-H bond, leading to the formation of a new C-C bond and regeneration of the Cu(I) catalyst, thus completing the catalytic cycle. snnu.edu.cn This methodology has been applied to functionalize a wide range of molecules, from simple alkanes to complex heterocycles. snnu.edu.cn

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of C-C bonds. These reactions can be applied to analogues of this compound to modify its structure.

A relevant example is the palladium-catalyzed selective cross-coupling of aryl iodides with organoindium reagents. nih.gov In this process, organoindium reagents, generated in situ from indium and ethyl 4-bromo-2-alkynoates, react with various aryl iodides in the presence of a palladium catalyst. nih.gov This reaction selectively produces ethyl 2-aryl-2,3-alkadienoates in good yields. nih.gov This transformation demonstrates how the core structure of a benzoate (B1203000) ester can be coupled with an aryl group at the α-position of the side chain, showcasing a powerful method for creating structural diversity in systems analogous to this compound. nih.gov

Theoretical and Computational Chemistry Studies on Ethyl 2 2 Oxopropyl Benzoate Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For derivatives of Ethyl 2-(2-oxopropyl)benzoate, DFT calculations can provide valuable insights into their molecular properties.

Research Findings:

DFT studies on related β-keto esters and benzoylacetone (B1666692) have been conducted to understand their structure, stability, and reactivity. researchgate.netnih.gov For instance, DFT calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and energies of different conformers. In the case of molecules with keto-enol tautomerism, such as β-dicarbonyl compounds, DFT can predict the relative stabilities of the tautomers. researchgate.net

A study on benzoylacetone, a compound with a similar β-dicarbonyl moiety, utilized DFT to investigate its molecular structure and vibrational spectra. researchgate.net The calculations helped in assigning the bands in the IR and Raman spectra and revealed the coexistence of stable cis-enol conformers. researchgate.net The study also quantified the strength of the intramolecular hydrogen bond in these structures. researchgate.net

For a hypothetical DFT study on a derivative like this compound, the following parameters would typically be calculated and analyzed:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional structure.

Electronic Properties: Calculation of energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of chemical stability.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be derived from the HOMO and LUMO energies to predict how the molecule will interact with other reagents.

Spectroscopic Properties: Prediction of IR and NMR spectra to aid in the characterization of the molecule and its derivatives.

The following table illustrates the type of data that could be generated from a DFT study on a hypothetical derivative of this compound.

Calculated Property Hypothetical Value for a Derivative Significance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-1.2 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap5.3 eVRelates to the chemical stability and reactivity.
Dipole Moment2.8 DProvides information about the polarity of the molecule.
C=O Stretch (ester)~1720 cm⁻¹Corresponds to the ester carbonyl group vibration in the IR spectrum.
C=O Stretch (ketone)~1710 cm⁻¹Corresponds to the ketone carbonyl group vibration in the IR spectrum.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational flexibility of molecules and their interactions with their environment, such as a solvent or a biological receptor.

Research Findings:

For derivatives of this compound, MD simulations could be employed to:

Explore Conformational Space: The ethyl and 2-oxopropyl side chains can rotate, leading to various conformers. MD simulations can explore the potential energy surface to identify low-energy conformations and the transitions between them.

Analyze Solvent Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study how the solvent affects the conformational preferences and the accessibility of different parts of the molecule.

Study Intermolecular Interactions: If the derivative is designed to interact with a specific target, such as an enzyme or a receptor, MD simulations of the ligand-protein complex can reveal the key interactions responsible for binding, the stability of the complex, and the role of water molecules in the binding site. A study on β-keto esters designed as quorum-sensing inhibitors used molecular dynamics to assess their interactions with target proteins. nih.gov

A typical MD simulation of a derivative of this compound would involve:

System Setup: Placing the molecule in a simulation box, often filled with solvent molecules.

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a certain period (nanoseconds to microseconds) to collect data on the trajectory of the atoms.

Analysis of the MD trajectory can provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule or a complex over time.

Root Mean Square Fluctuation (RMSF): To identify the flexible regions of the molecule.

Hydrogen Bonds: To analyze the formation and breaking of hydrogen bonds, both intramolecular and intermolecular.

Radial Distribution Functions: To understand the solvation shell around the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.

Research Findings:

While no specific QSAR studies on the reactivity of this compound derivatives were found, QSAR is a widely used tool in medicinal chemistry and materials science. For a series of this compound derivatives, a QSAR model could be developed to predict their reactivity in a particular chemical transformation.

The general workflow for a QSAR study on the reactivity of these derivatives would be:

Dataset Preparation: Synthesizing a series of derivatives with variations in their structure (e.g., different substituents on the aromatic ring).

Experimental Data: Measuring the reactivity of each compound in a specific reaction (e.g., the rate constant of a reaction).

Descriptor Calculation: Calculating a set of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed reactivity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

For instance, a QSAR study on p-hydroxy benzoic acid derivatives successfully related their antimicrobial activity to molecular descriptors. nih.gov Similarly, QSAR models have been developed for the inhibitory activity of benzoylaminobenzoic acid derivatives. nih.gov These studies demonstrate the potential of QSAR to guide the design of new compounds with desired properties. nih.govnih.gov

The following table provides examples of descriptors that could be used in a QSAR study of this compound derivatives.

Descriptor Type Examples Information Encoded
Constitutional Molecular Weight, Number of Aromatic RingsBasic information about the composition of the molecule.
Topological Connectivity Indices (e.g., Kier & Hall indices)Information about the branching and connectivity of the molecule.
Geometrical Molecular Surface Area, Molecular VolumeInformation about the size and shape of the molecule.
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesInformation about the electronic distribution and reactivity.
Hydrophobic LogPA measure of the molecule's hydrophobicity.

By developing a robust QSAR model, it would be possible to predict the reactivity of new, unsynthesized derivatives of this compound, thereby saving time and resources in the laboratory.

Applications and Synthetic Utility of Ethyl 2 2 Oxopropyl Benzoate As an Organic Intermediate

Role in the Synthesis of Complex Organic Molecules

The unique structural arrangement of ethyl 2-(2-oxopropyl)benzoate makes it a strategic starting material for the synthesis of more intricate molecular architectures. The presence of the ketone and ester functionalities in a 1,2-relationship on the aromatic ring allows for intramolecular reactions, leading to the formation of fused ring systems. For instance, intramolecular aldol (B89426) condensation reactions can be envisioned to form six-membered rings, which are core structures in many natural products and biologically active molecules.

Furthermore, the ketone moiety can be a handle for introducing various substituents through reactions such as alpha-halogenation followed by nucleophilic substitution, or by serving as an electrophilic site for the addition of organometallic reagents. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations. This dual reactivity allows for the sequential and controlled construction of complex molecular frameworks.

Precursor in the Development of Fine Chemicals

This compound serves as a key precursor in the synthesis of various fine chemicals, which are pure, single substances produced in limited quantities and used in specialty applications. The reactivity of the ketone and ester groups can be harnessed to produce a range of derivatives with specific properties.

For example, reduction of the ketone would yield a secondary alcohol, which could be a precursor for chiral compounds if the reduction is carried out asymmetrically. The ester can be transesterified to introduce different alkyl groups, thereby modifying the physical properties of the molecule, such as solubility and boiling point. These transformations are fundamental in the fine chemical industry for the production of custom-designed molecules for use in pharmaceuticals, agrochemicals, and materials science.

Building Block in Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a valuable building block for the synthesis of various heterocyclic systems. The 1,2-disubstituted pattern on the benzene (B151609) ring is particularly well-suited for the construction of fused heterocycles.

A prominent application of this compound is in the synthesis of isocoumarins, a class of naturally occurring lactones with a wide range of biological activities. Intramolecular cyclization of this compound, often following an in-situ transformation of the ketone, can lead to the formation of the isocoumarin (B1212949) scaffold. For instance, an intramolecular Wittig-type reaction or a base-catalyzed cyclization could be employed to construct the heterocyclic ring. Specifically, the synthesis of 3-methylisocoumarin can be envisioned through such a pathway.

The general synthetic approach is outlined in the scheme below:

Scheme 1: General Synthesis of 3-Methylisocoumarin from this compound

Generated code

This reaction highlights the utility of this compound as a direct precursor to this important class of heterocyclic compounds.

Utility in Target-Oriented Synthesis

Target-oriented synthesis aims at the efficient and selective preparation of a specific molecule, often a natural product or a drug candidate. The structural features of this compound make it an attractive starting material or intermediate in the synthesis of complex target molecules.

While direct and extensive examples of its use in the total synthesis of complex natural products are not widely reported, its structural motif is present in key intermediates of important pharmaceutical compounds. For instance, a structurally related compound, methyl 2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, is a known key intermediate in the synthesis of Montelukast, a medication used to manage asthma. This suggests the potential of this compound and its derivatives in the synthesis of pharmaceutically active compounds. The (3-oxopropyl)benzoate substructure provides a versatile platform for the elaboration of more complex side chains required for biological activity.

The following table summarizes the key applications of this compound:

Application AreaSpecific UseResulting Compound Class
Complex Organic Molecules Intramolecular CondensationsFused Ring Systems
Fine Chemicals Reduction, TransesterificationChiral Alcohols, Specialty Esters
Heterocyclic Chemistry Intramolecular CyclizationIsocoumarins
Target-Oriented Synthesis Intermediate for AnalogsPharmaceutical Scaffolds

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-oxopropyl)benzoate, and how are intermediates characterized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a common pathway involves reacting 2-(chloroseleno)-benzoyl chloride with acetone to form acetylated intermediates, followed by esterification with alcohols . Characterization of intermediates requires analytical techniques such as IR spectroscopy (to confirm carbonyl and ester groups), mass spectrometry (MS) (to verify molecular weight), and <sup>1</sup>H/<sup>13</sup>C NMR (to confirm structural integrity and substituent positions) . Purity is assessed via HPLC or GC-MS, with thresholds ≥95% for research-grade material .

Q. How does the solubility profile of this compound influence experimental design in organic synthesis?

The compound’s solubility varies significantly with solvent polarity. It is highly soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane but poorly soluble in water. This necessitates solvent optimization for reactions: polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while non-polar solvents (e.g., toluene) are preferred for acid-catalyzed esterifications. Solubility data should be cross-validated using UV-Vis spectroscopy or gravimetric analysis to avoid precipitation during kinetic studies .

Q. What stability considerations are critical for storing this compound?

The compound is prone to hydrolysis under acidic or basic conditions due to its ester and ketone functionalities. Long-term storage requires anhydrous environments (e.g., desiccators with silica gel) at 2–8°C. Stability assays using accelerated degradation studies (e.g., exposure to 40°C/75% relative humidity for 14 days) combined with HPLC monitoring can identify decomposition products like benzoic acid derivatives .

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of this compound in catalytic systems?

Catalytic systems involving Lewis acids (e.g., AlCl3) or transition metals (e.g., Pd) may induce side reactions such as β-keto ester tautomerization or Michael additions . For example, in the presence of amines, the 2-oxopropyl group can undergo nucleophilic attack, forming undesired byproducts. Reaction optimization requires kinetic profiling (via <sup>1</sup>H NMR time-course studies) and density functional theory (DFT) modeling to predict transition states and identify rate-limiting steps .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) often arise from variations in assay conditions. For instance, DPPH radical scavenging assays may show high antioxidant activity, while MTT cell viability assays reveal cytotoxicity at similar concentrations. To reconcile these, researchers should:

  • Standardize assay protocols (e.g., cell line selection, incubation time).
  • Perform dose-response curves with IC50 calculations.
  • Use ROS (reactive oxygen species) detection kits to differentiate antioxidant mechanisms from cytotoxic effects .

Q. How can computational tools predict the reactivity of this compound in complex reaction environments?

Molecular docking and MD (molecular dynamics) simulations are employed to model interactions with biological targets (e.g., enzymes) or catalytic surfaces. For example, the compound’s ketone group may act as a hydrogen-bond acceptor in enzyme active sites, which can be visualized using software like AutoDock Vina. QSAR (quantitative structure-activity relationship) models further correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with reaction rates or binding affinities .

Data Contradiction and Validation

Q. What experimental controls are essential when studying this compound’s role in polymerization initiator systems?

Contradictory reports on its efficacy as a co-initiator (e.g., in resin cements) require rigorous controls:

  • Baseline reactivity tests without the compound to isolate its contribution.
  • Photo-DSC (differential scanning calorimetry) to measure degree of conversion (DC%) under UV light.
  • FTIR monitoring of C=C bond consumption to validate polymerization kinetics. Studies show that this compound outperforms methacrylate-based initiators in DC% but requires co-initiators like diphenyliodonium hexafluorophosphate (DPI) for optimal crosslinking .

Q. How can impurities in this compound impact catalytic studies, and how are they quantified?

Trace impurities (e.g., unreacted 2-oxopropyl precursors) can poison catalysts or skew kinetic data. LC-MS/MS or GC-FID with internal standards (e.g., deuterated analogs) quantifies impurities at ppm levels. For instance, residual acetic acid from synthesis can acidify reaction media, altering enzyme activity in biocatalytic studies .

Methodological Recommendations

Q. What spectroscopic techniques differentiate this compound from structurally similar esters?

Key distinguishing features include:

  • <sup>13</sup>C NMR : A carbonyl signal at ~200 ppm (ketone) and ester carbonyl at ~170 ppm.
  • IR : Strong absorbance at 1740 cm<sup>−1</sup> (ester C=O) and 1715 cm<sup>−1</sup> (ketone C=O).
  • HRMS : Exact mass calculation for C12H14O3 ([M+H]<sup>+</sup> = 207.1016) .

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

Non-linear regression (e.g., GraphPad Prism) fits dose-response curves to calculate EC50/IC50. For high-throughput data, ANOVA with post-hoc Tukey tests identifies significant differences between groups. Principal component analysis (PCA) reduces dimensionality in multi-parametric datasets (e.g., combining cytotoxicity, ROS, and apoptosis assays) .

Tables of Key Data

Property Value/Method Reference
Molecular Weight206.24 g/mol
Melting PointNot reported; typically liquid at RT
λmax (UV-Vis)254 nm (in ethanol)
LogP (Octanol-Water)2.1 (predicted via ChemAxon)
TLC Rf0.45 (hexane:ethyl acetate, 7:3)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.